molecular formula C66H105N20O27S3+ B14442705 3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium CAS No. 77368-65-1

3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium

Cat. No.: B14442705
CAS No.: 77368-65-1
M. Wt: 1706.9 g/mol
InChI Key: OBANNAIFKNMTDV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tallysomycin S(sub 2a) copper complex is a derivative of the tallysomycin family, which belongs to the bleomycin group of antitumor antibiotics. These compounds are known for their potent antitumor and antimicrobial activities. The copper complex form of tallysomycin S(sub 2a) enhances its biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tallysomycin S(sub 2a) copper complex involves the biosynthesis of tallysomycin derivatives through precursor amine-feeding fermentation. Specific diamines are incorporated into the tallysomycin structure, resulting in various biosynthetic derivatives . The copper complex is then formed by chelating the tallysomycin derivative with copper ions. The process typically involves dissolving the tallysomycin derivative in an aqueous solution and adding a copper salt, such as copper(II) chloride, under controlled pH conditions .

Industrial Production Methods

Industrial production of tallysomycin S(sub 2a) copper complex follows similar biosynthetic routes but on a larger scale. Fermentation broths of Streptoalloteichus hindustanus are used to produce tallysomycin derivatives, which are then isolated and purified. The copper complex is formed by adding copper salts to the purified tallysomycin derivative under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tallysomycin S(sub 2a) copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper ion plays a crucial role in these reactions, often acting as a catalyst or a reactant.

Common Reagents and Conditions

Common reagents used in reactions involving tallysomycin S(sub 2a) copper complex include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the complex .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the tallysomycin complex, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of tallysomycin S(sub 2a) copper complex is similar to that of bleomycin. It involves the production of hydroxyl radicals, which induce strand breaks in DNA. The copper ion enhances this activity by facilitating the redox reactions necessary for radical formation. The complex binds to DNA, and in the presence of oxygen, it generates reactive oxygen species that cause DNA damage, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tallysomycin S(sub 2a) copper complex is unique due to its enhanced biological activity compared to other tallysomycin derivatives. The presence of the copper ion not only increases its antimicrobial and antitumor properties but also provides a valuable tool for studying metal-ligand interactions and the mechanisms of action of metal-based drugs .

Properties

CAS No.

77368-65-1

Molecular Formula

C66H105N20O27S3+

Molecular Weight

1706.9 g/mol

IUPAC Name

3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium

InChI

InChI=1S/C66H104N20O27S3/c1-23-40(83-55(85-53(23)71)29(14-36(69)91)77-16-28(68)54(72)101)57(103)84-42(50(30-17-74-22-78-30)110-65-52(46(97)43(94)34(18-87)109-65)111-64-48(99)51(112-66(73)106)44(95)35(19-88)108-64)59(105)79-24(2)33(90)15-38(93)82-41(25(3)89)58(104)86-60(113-63-47(98)45(96)39(70)26(4)107-63)49(100)62-81-32(21-115-62)61-80-31(20-114-61)56(102)76-10-7-9-27(67)13-37(92)75-11-8-12-116(5)6/h17,20-22,24-29,33-35,39,41-52,60,63-65,77,87-90,94-100H,7-16,18-19,67-68,70H2,1-6H3,(H14-,69,71,72,73,74,75,76,78,79,82,83,84,85,86,91,92,93,101,102,103,104,105,106)/p+1

InChI Key

OBANNAIFKNMTDV-UHFFFAOYSA-O

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCC[S+](C)C)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.